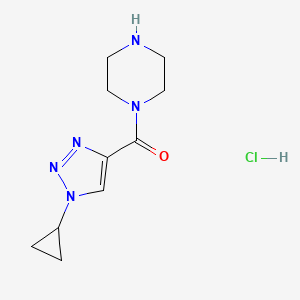
1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name (1-cyclopropyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone hydrochloride, has a molecular weight of 257.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N5O.ClH/c16-10(14-5-3-11-4-6-14)9-7-15(13-12-9)8-1-2-8;/h7-8,11H,1-6H2;1H . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to a piperazine ring through a carbonyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 128-130 degrees Celsius .Scientific Research Applications
Therapeutic Applications and Chemical Synthesis
Melanocortin Receptor Agonists : A study explored piperazine analogues, including compounds structurally related to "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride", for their application as melanocortin 4 receptor (MC4R) agonists. These compounds demonstrated potential in targeting obesity and related metabolic disorders through their selective activity on MC4R, showcasing their therapeutic promise (Mutulis et al., 2004).
Antimicrobial Agents : Several studies have synthesized and evaluated derivatives of "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential in the development of new antimicrobial agents (Patel et al., 2007); (Bektaş et al., 2010).
Antifungal and Antitumor Activity : Compounds related to "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" have been synthesized with modifications to enhance their antifungal and antitumor activities. These studies offer insights into the structural requirements for biological activity and suggest the potential of these compounds in treating fungal infections and cancer (Mermer et al., 2018).
Biofilm Inhibition : Research into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has shown promising results in inhibiting bacterial biofilm formation. These findings highlight the potential application of such compounds in preventing and treating biofilm-associated infections (Mekky & Sanad, 2020).
Drug Development for Neurological Disorders : Studies on derivatives of "1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride" have investigated their potential as ligands for serotonin receptors, suggesting applications in the development of therapeutic agents for neurological disorders (Fuller et al., 1978).
Safety And Hazards
properties
IUPAC Name |
(1-cyclopropyltriazol-4-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O.ClH/c16-10(14-5-3-11-4-6-14)9-7-15(13-12-9)8-1-2-8;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHEPFHUNNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
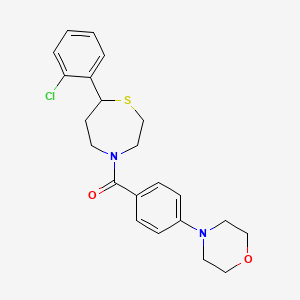
![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)
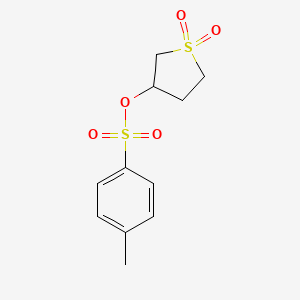
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)
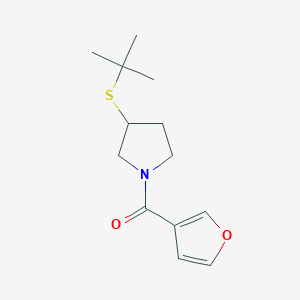
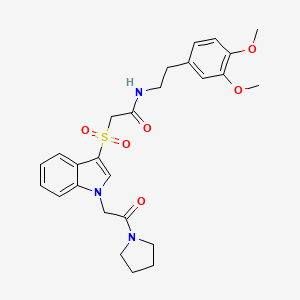
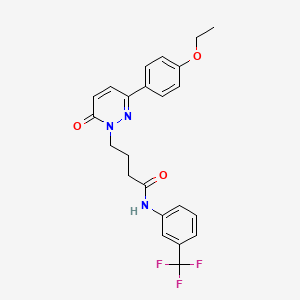
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)
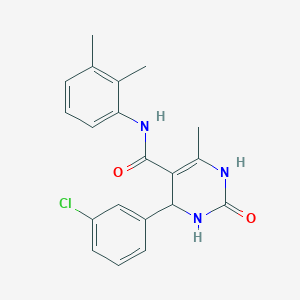
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)